Alpha-12(13)-Epoxide of Octadecadienoic Acid, commonly referred to as alpha-12(13)-Epoxide of Octadecadienoic Acid, is a bioactive lipid mediator derived from the oxidation of linoleic acid. This compound plays a significant role in various biological processes, particularly in inflammation and cellular signaling. It is classified as an epoxide, which is a three-membered cyclic ether formed by the oxidation of unsaturated fatty acids.
Alpha-12(13)-Epoxide of Octadecadienoic Acid is primarily sourced from linoleic acid, an essential fatty acid abundant in vegetable oils such as sunflower, corn, and soybean oil. The synthesis of this compound occurs through enzymatic pathways involving lipoxygenases and cytochrome P450 enzymes, which catalyze the oxidation of linoleic acid to produce various oxylipins, including epoxides.
Alpha-12(13)-Epoxide of Octadecadienoic Acid belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds are further classified into various subtypes based on their structural characteristics and biosynthetic pathways.
The synthesis of alpha-12(13)-Epoxide of Octadecadienoic Acid involves several enzymatic steps:
This synthesis pathway highlights the complex interplay between different enzymatic systems involved in lipid metabolism.
Alpha-12(13)-Epoxide of Octadecadienoic Acid has a molecular formula of C18H30O3. Its structure features:
The detailed molecular structure can be represented as follows:
Alpha-12(13)-Epoxide of Octadecadienoic Acid participates in various chemical reactions that contribute to its biological activity:
These reactions are crucial for understanding how alpha-12(13)-Epoxide of Octadecadienoic Acid influences physiological processes.
Alpha-12(13)-Epoxide of Octadecadienoic Acid exerts its effects through several mechanisms:
Data supporting these mechanisms include studies demonstrating changes in inflammatory markers and vascular responses upon exposure to alpha-12(13)-Epoxide of Octadecadienoic Acid.
Relevant analyses indicate that the stability and reactivity of alpha-12(13)-Epoxide of Octadecadienoic Acid are influenced by environmental conditions such as pH and temperature.
Alpha-12(13)-Epoxide of Octadecadienoic Acid has several scientific applications:
These applications underscore the importance of alpha-12(13)-Epoxide of Octadecadienoic Acid in both basic research and clinical settings.
α-12(13)-EpODE (C18H30O3) is an octadecanoid epoxide derived exclusively from linoleic acid (LA, 18:2n-6), an essential omega-6 polyunsaturated fatty acid (PUFA). LA is incorporated into phospholipids of cellular membranes and released by phospholipase A2 (PLA2) during inflammatory activation. The abundance of LA in Western diets (contributing ~7.2% of total energy intake) directly influences tissue pools available for α-12(13)-EpODE biosynthesis [4] [8]. LA's bis-allylic structure between carbons 11-14 primes it for enzymatic oxidation at the 12(13) position, forming the epoxide scaffold characteristic of α-12(13)-EpODE .
Omega-6 fatty acid metabolism favors epoxide generation due to substrate competition dynamics. LA competes with arachidonic acid (AA) and alpha-linolenic acid (ALA) for oxidative enzymes (COX, LOX, CYP450). The higher concentration of LA (typically 10-20x greater than AA in plasma) shifts enzymatic activity toward LA-derived oxylipins like α-12(13)-EpODE during inflammatory responses [4] [6]. Nutritional studies confirm that altering dietary n-6/n-3 ratios significantly modulates α-12(13)-EpODE levels, underscoring its metabolic dependency on precursor availability [8].
12(S)-Lipoxygenase (12-LOX) generates 12(S)-HPODE (hydroperoxide intermediate) via stereospecific oxidation at carbon 12 of LA. This unstable hydroperoxide is rapidly reduced to 12(S)-HODE or non-enzymatically rearranged to α-12(13)-EpODE under low glutathione conditions. The 12-LOX pathway dominates in platelets, leukocytes, and endothelial cells, contributing to vascular epoxide pools. Knockout models of ALOX12 (gene encoding 12-LOX) show 60-75% reductions in tissue α-12(13)-EpODE, confirming its enzymatic significance [4] [9].
CYP2J and CYP2C epoxygenases directly oxidize LA to regioisomeric epoxides, primarily α-12(13)-EpODE and α-9(10)-EpODE. Human CYP2J2 exhibits R/S stereoselectivity, producing 55-70% R-epimers. The reaction involves ferric-oxo species insertion into the LA 12,13-double bond, forming a strained oxirane ring. In vitro kinetics reveal a Km of 18.3 ± 2.1 µM and Vmax of 4.7 nmol/min/nmol P450 for CYP2J2-mediated α-12(13)-EpODE synthesis [4] [7]. Hepatic and renal microsomes show the highest CYP-dependent epoxidation activity, though inflammatory stimuli induce CYP expression in extrahepatic tissues [7].
Under oxidative stress (e.g., ischemia, hyperlipidemia), reactive oxygen species (ROS) drive non-enzymatic LA peroxidation. This process generates racemic α-12(13)-EpODE through free radical chain reactions, distinct from enantiomerically enriched enzymatic products. Ischemic cardiac tissue shows 3.5-fold increases in racemic α-12(13)-EpODE, correlating with 4-HNE adducts (lipid peroxidation markers) [4] [10]. The non-enzymatic pathway becomes significant when antioxidant defenses (e.g., glutathione, vitamin E) are depleted, contributing to pathological oxylipin profiles.
Polymorphisms in CYP2J2 (e.g., G312R variant) reduce α-12(13)-EpODE synthesis by 40-50%, linking genetic variation to oxylipin imbalances. DNA methylation of ALOX12 promoters inversely correlates with 12-LOX expression in diabetic endothelium, reducing epoxide output. MicroRNAs (miR-24, miR-34a) post-transcriptionally suppress CYP2C expression, validated by luciferase reporter assays. These regulatory mechanisms create interindividual variability in α-12(13)-EpODE production, potentially influencing disease susceptibility [3] [4].
Table 1: Enzymatic Sources of α-12(13)-EpODE and Key Catalytic Features
Enzyme Class | Specific Isoforms | Catalytic Features | Primary Tissues |
---|---|---|---|
Lipoxygenase | 12-LOX (ALOX12) | Stereospecific (S-enantiomer); Requires Fe2+ cofactor | Platelets, Leukocytes, Endothelium |
Cytochrome P450 | CYP2J2, CYP2C8/9/19 | Mixed R/S enantiomers; NADPH-dependent; Membrane-bound | Liver, Kidney, Cardiomyocytes |
Soluble Epoxide Hydrolase | sEH (EPHX2) | Hydrolyzes epoxide to diol; Mg2+-dependent | Ubiquitous (liver, kidney highest) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7